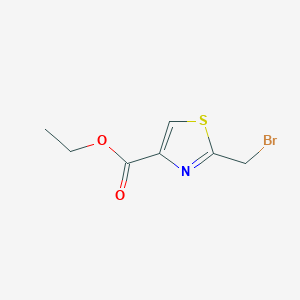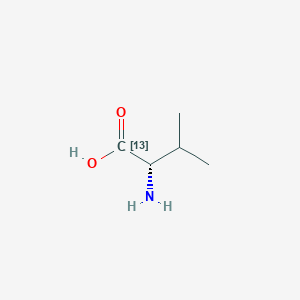![molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7](/img/structure/B1600072.png)
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
描述
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, also known as MPB or 4-Methoxyphenyl Pyrano-Pyridinone, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of pyrano-pyridinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to possess antioxidant and anticancer properties. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, this compound has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high stability under various conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one. One area of research could be the development of more potent and selective analogs of this compound with improved pharmacological properties. Another area of research could be the investigation of the potential of this compound as a therapeutic agent for various inflammatory and metabolic diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its biological effects.
科学研究应用
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as arthritis, asthma, and colitis.
属性
IUPAC Name |
2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDATTVLRKQLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470837 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-82-7 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



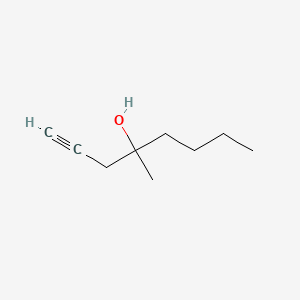
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

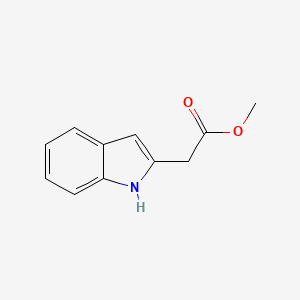
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
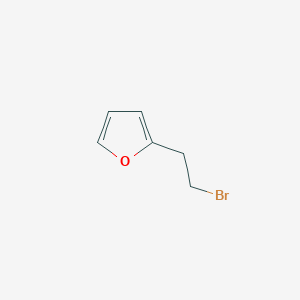

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

